molecular formula C16H27NO5 B12712018 beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- CAS No. 178563-28-5

beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-

Cat. No.: B12712018
CAS No.: 178563-28-5
M. Wt: 313.39 g/mol
InChI Key: BVDICQBZZFOMDH-MVVQCOJZSA-N
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Description

beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-: is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- typically involves multiple steps, starting with the preparation of the mannopyranosylamine precursor. This precursor is then reacted with a tricyclo decyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
  • 4-O-beta-D-Glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-ylbeta-D-glucopyranosylamine

Uniqueness

beta-D-Mannopyranosylamine, N-tricyclo(3311(sup 3,7))dec-2-yl- is unique due to its specific mannopyranosylamine moiety, which distinguishes it from similar compounds like beta-D-Glucopyranosylamine

Properties

CAS No.

178563-28-5

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(2-adamantylamino)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H27NO5/c18-6-11-13(19)14(20)15(21)16(22-11)17-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-21H,1-6H2/t7?,8?,9?,10?,11-,12?,13-,14+,15+,16-/m1/s1

InChI Key

BVDICQBZZFOMDH-MVVQCOJZSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)C3N[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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